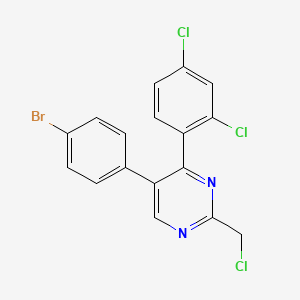
C25H32ClNO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C25H32ClNO Butaclamol hydrochloride . It is a dopamine receptor antagonist and has been studied for its potential use as an antipsychotic agent .
Vorbereitungsmethoden
Butaclamol hydrochloride: can be synthesized through various synthetic routes. One common method involves the reaction of 1,1-dimethylethylamine with a cycloheptapyridine derivative under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis in cleanroom environments to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Butaclamol hydrochloride: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Butaclamol hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: It is used in studies involving dopamine receptors to understand its binding affinity and effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Butaclamol hydrochloride involves its binding to dopamine receptors in the brain. By antagonizing these receptors, it inhibits the action of dopamine, which is a neurotransmitter involved in various neurological processes. This inhibition can help in managing symptoms of psychotic disorders by reducing the overactivity of dopamine pathways.
Vergleich Mit ähnlichen Verbindungen
Butaclamol hydrochloride: can be compared with other dopamine receptor antagonists such as haloperidol and chlorpromazine. While all these compounds share the ability to antagonize dopamine receptors, Butaclamol hydrochloride is unique in its specific binding affinity and the structural features that contribute to its pharmacological profile .
Similar Compounds
- Haloperidol
- Chlorpromazine
- Fluphenazine
These compounds are also used as antipsychotic agents but differ in their chemical structures and specific pharmacological effects.
Eigenschaften
Molekularformel |
C25H32ClNO |
|---|---|
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
N,N-dibenzyl-3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2)16-10-17-25(3,27-24)18-11-19-26(20-22-12-6-4-7-13-22)21-23-14-8-5-9-15-23;/h4-9,12-15H,10,16-17,19-21H2,1-3H3;1H |
InChI-Schlüssel |
IGTGRPPFESXWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(O1)(C)C#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


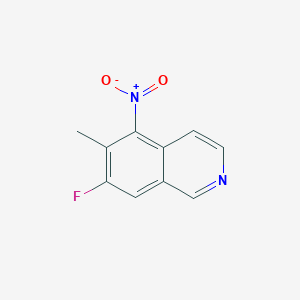

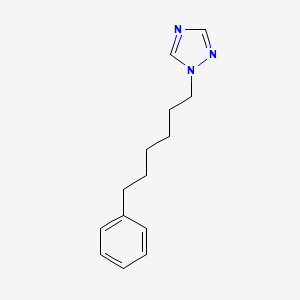
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
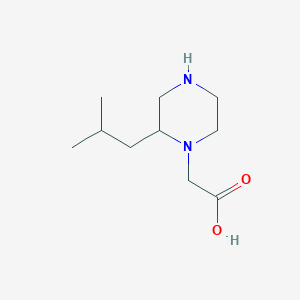
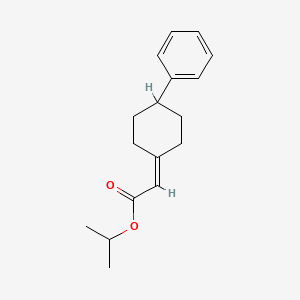
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
